The compound with the Chemical Abstracts Service (CAS) number 34805-19-1 is known as Boc-O-benzyl-L-tyrosine hydroxysuccinimide ester. It has a molecular formula of C25H28N2O7 and a molecular weight of 468.5 g/mol. This compound is characterized by the presence of a Boc (tert-butyloxycarbonyl) protecting group, which is commonly used in peptide synthesis to protect amino groups. The hydroxysuccinimide ester functionality facilitates the formation of peptide bonds, making it valuable in biochemical applications, particularly in the field of proteomics and peptide synthesis .
Boc-O-benzyl-L-tyrosine hydroxysuccinimide ester does not exhibit direct biological activity but serves as an important intermediate in synthesizing bioactive peptides. Peptides synthesized using this compound may possess various biological functions, including enzyme inhibition, receptor binding, and signaling pathway modulation. The effectiveness of these peptides depends on their specific sequences and structures derived from the use of this compound in synthetic pathways .
The synthesis of Boc-O-benzyl-L-tyrosine hydroxysuccinimide ester typically involves several steps:
These steps may vary based on specific laboratory protocols but generally follow established synthetic routes for peptide chemistry .
Boc-O-benzyl-L-tyrosine hydroxysuccinimide ester finds applications primarily in:
Interaction studies involving Boc-O-benzyl-L-tyrosine hydroxysuccinimide ester focus on its role in forming peptides that interact with biological targets such as enzymes and receptors. These studies often utilize techniques like:
Several compounds share structural similarities with Boc-O-benzyl-L-tyrosine hydroxysuccinimide ester, particularly those used in peptide synthesis. Here are some notable examples:
Compound Name | CAS Number | Molecular Formula | Molecular Weight |
---|---|---|---|
Boc-Aspartic Acid Hydroxysuccinimide Ester | 34805-19-1 | C25H28N2O7 | 468.5 g/mol |
N-Hydroxysuccinimide | 60676-86-0 | C4H5NO3 | 115.09 g/mol |
Boc-Glycine Hydroxysuccinimide Ester | 34805-20-4 | C16H21N2O5 | 305.36 g/mol |
Boc-O-benzyl-L-tyrosine hydroxysuccinimide ester is unique due to its specific combination of protecting groups and functional moieties that enhance its utility in synthesizing complex peptides while providing stability during reactions. Its ability to facilitate efficient coupling reactions distinguishes it from simpler compounds like N-hydroxysuccinimide, which lacks the protective functionalities necessary for more complex peptide synthesis .
The development of tyrosine-protecting groups emerged from the need to address reactivity conflicts during peptide chain elongation. Early methods focused on masking the phenolic hydroxyl group, which is prone to oxidation and nucleophilic side reactions. Benzyl ethers became a cornerstone for tyrosine protection after their introduction in the 1950s, offering stability under acidic conditions while being cleavable via hydrogenolysis.
The tert-butoxycarbonyl (Boc) group revolutionized amino protection by providing orthogonal deprotection pathways. Unlike earlier carbobenzoxy (Cbz) groups requiring harsh hydrogenolysis, the Boc group could be removed with mild acids like trifluoroacetic acid, enabling iterative solid-phase synthesis. The combination of Boc for α-amino protection and Bzl for phenolic hydroxyl shielding created a robust framework for tyrosine handling, as exemplified in the synthesis of human pancreatic polypeptide fragments.
Early synthetic routes faced three primary hurdles:
The crystallographic characterization of Boc-Tyr(Bzl)-OSu (melting point 149–153°C, [α]D = −6.5° in dioxane) provided a physical basis for its handling protocols, with stability enhanced by low-temperature (−20°C) storage in anhydrous solvents.
Compound 34805-19-1 is systematically designated as N-tert-butoxycarbonyl-O4-benzyl-L-tyrosine succinimido ester according to International Union of Pure and Applied Chemistry nomenclature conventions [9]. The compound is alternatively named (S)-2,5-Dioxopyrrolidin-1-yl 3-(4-(benzyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)propanoate, reflecting its complete structural architecture [9]. In common chemical nomenclature, this compound is known as Boc-O-benzyl-L-tyrosine hydroxysuccinimide ester, abbreviated as Boc-Tyr(Bzl)-OSu [1] [4] [9].
The molecular formula C25H28N2O7 corresponds to a molecular weight of 468.50 grams per mole [1] [4] [9]. The compound possesses the Chemical Abstract Service registry number 34805-19-1 and is catalogued under MDL number MFCD00037909 [1] [4]. The Beilstein/REAXYS number 1611534 provides additional database identification [1].
The structural configuration exhibits L-tyrosine stereochemistry, with the amino acid residue maintaining its natural (S)-configuration at the alpha carbon center [9] [13]. The tert-butoxycarbonyl protecting group occupies the amino terminus, while the benzyl group protects the phenolic hydroxyl group of the tyrosine side chain [13]. The carboxyl terminus is activated through conjugation with N-hydroxysuccinimide, forming the succinimido ester functionality [13].
The compound demonstrates structural isomerism considerations primarily related to the stereochemical configuration of the tyrosine residue [34]. The L-configuration represents the naturally occurring enantiomer, distinguishing it from potential D-tyrosine derivatives [34]. The benzyl protecting group can theoretically adopt different conformational orientations relative to the phenyl ring, though these represent conformational rather than constitutional isomers [33].
Table 1: Chemical Identity and Molecular Properties
Property | Value |
---|---|
Chemical Abstract Service Registry Number | 34805-19-1 |
International Union of Pure and Applied Chemistry Name | N-tert-butoxycarbonyl-O4-benzyl-L-tyrosine succinimido ester |
Chemical Name (Common) | Boc-O-benzyl-L-tyrosine hydroxysuccinimide ester |
Molecular Formula | C25H28N2O7 |
Molecular Weight | 468.50 g/mol |
InChI Key | GKLFTQJJYUFASW-FQEVSTJZSA-N |
SMILES String | CC(C)(C)OC(=O)NC@@HC(=O)ON3C(=O)CCC3=O |
MDL Number | MFCD00037909 |
Beilstein/REAXYS Number | 1611534 |
Nuclear magnetic resonance spectroscopic analysis provides comprehensive structural validation for compound 34805-19-1 [17]. Proton nuclear magnetic resonance spectroscopy reveals characteristic signal patterns consistent with the tert-butoxycarbonyl-protected tyrosine derivative structure [17]. The tert-butyl group exhibits a distinctive singlet resonance typically observed around 1.36 parts per million, integrating for nine protons [17].
The benzyl protecting group manifests through aromatic proton signals in the region of 7.19-7.34 parts per million, consistent with the phenyl ring substitution pattern [17]. The tyrosine aromatic ring system displays characteristic doublet patterns reflecting the para-disubstituted benzene ring with benzyloxy substitution [17]. The alpha proton of the tyrosine residue appears as a characteristic multiplet around 4.74 parts per million [17].
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information through carbonyl carbon resonances [17]. The carbamate carbonyl carbon typically resonates around 157.5 parts per million, while the activated ester carbonyl appears near 169.9 parts per million [17]. The succinimide carbonyl carbons exhibit characteristic resonances around 171.3 parts per million [17].
Mass spectrometric analysis confirms the molecular ion peak at mass-to-charge ratio 468.5, corresponding to the molecular weight [18] [20]. Fragmentation patterns in mass spectrometry provide structural validation through characteristic fragment ions [18]. The loss of the tert-butoxycarbonyl group generates fragments at mass-to-charge ratio 368.5, while loss of the N-hydroxysuccinimide moiety produces fragments at mass-to-charge ratio 353.5 [18].
The mass spectrometric fragmentation follows predictable pathways for N-hydroxysuccinimide esters [18]. Alpha-cleavage adjacent to the carbonyl carbon represents the predominant fragmentation mode [18]. The benzyl protecting group contributes to characteristic fragment ions through benzylic cleavage processes [18].
Table 2: Spectroscopic Characterization Data
Analytical Method | Key Observations | Reference Values |
---|---|---|
1H Nuclear Magnetic Resonance | Tert-butyl singlet | 1.36 ppm (9H) |
1H Nuclear Magnetic Resonance | Aromatic benzyl protons | 7.19-7.34 ppm |
1H Nuclear Magnetic Resonance | Alpha proton multipicity | 4.74 ppm (1H) |
13C Nuclear Magnetic Resonance | Carbamate carbonyl | 157.5 ppm |
13C Nuclear Magnetic Resonance | Ester carbonyl | 169.9 ppm |
Mass Spectrometry | Molecular ion | m/z 468.5 |
Mass Spectrometry | Boc loss fragment | m/z 368.5 |
Compound 34805-19-1 exhibits crystalline properties with a defined melting point range of 149-153 degrees Celsius [1] [12] [15]. The thermal behavior indicates a relatively narrow melting transition, suggesting good crystalline order in the solid state [26]. The compound demonstrates thermal stability within this temperature range before undergoing phase transition to the liquid state [26].
The solid-state physical form is characterized as an amorphous solid under standard storage conditions [1]. This amorphous nature contrasts with highly ordered crystalline polymorphs that might exhibit distinct diffraction patterns [29]. The compound maintains structural integrity when stored at minus twenty degrees Celsius, the recommended storage temperature [1] [12].
Optical rotation measurements provide insights into the solid-state chiral environment [1] [12] [13]. The specific optical rotation [α]20/D exhibits a value of minus 6.5 plus or minus 0.5 degrees when measured at a concentration of 2 percent in dioxane [1] [12]. This negative optical rotation confirms the L-configuration of the tyrosine residue and indicates maintained stereochemical integrity in solution [13].
Phase behavior studies indicate stability under controlled storage conditions [39] [41]. The compound requires protection from atmospheric moisture and elevated temperatures to maintain solid-state integrity [39]. Storage class designation as combustible solids reflects the organic nature of the compound but does not indicate exceptional thermal sensitivity [1].
Crystallographic analysis would typically employ X-ray diffraction techniques to determine precise molecular packing arrangements [21] [22]. However, specific crystallographic data for compound 34805-19-1 remains limited in the available literature [21]. The amorphous solid-state form suggests potential polymorphic behavior under different crystallization conditions [29] [31].
Table 3: Solid-State Physical Properties
Property | Value | Conditions |
---|---|---|
Melting Point | 149-153°C | Standard atmospheric pressure |
Optical Rotation [α]20/D | -6.5 ± 0.5° | c = 2% in dioxane |
Storage Temperature | -20°C | Long-term stability |
Physical State | Amorphous solid | Room temperature |
Purity (High Performance Liquid Chromatography) | ≥98.0% | Commercial specification |
Storage Class | 11 - Combustible Solids | Safety classification |
Water-German Classification | WGK 3 | Environmental classification |
The compound demonstrates characteristic properties of protected amino acid derivatives used in peptide synthesis applications [13]. The combination of tert-butoxycarbonyl and benzyl protecting groups provides orthogonal protection strategies essential for selective deprotection sequences [32] [33]. The N-hydroxysuccinimide activation enhances reactivity toward nucleophilic amino groups while maintaining stability under appropriate storage conditions [40] [42].